molecular formula C10H15N3O2S B14906528 2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide

2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide

Cat. No.: B14906528
M. Wt: 241.31 g/mol
InChI Key: MFFGANQIXGMIND-UHFFFAOYSA-N
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Description

2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including vitamins, drugs, and natural products The thiazole ring in this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with acetamide and tert-butyl groups. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with tert-butyl isocyanate to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity. It may exhibit antimicrobial, antifungal, antiviral, and anticancer properties.

    Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 2-Acetamido-N-(tert-butyl)thiazole-4-carboxamide, known for its anticancer properties.

    2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

    Thiazole-4-carboxamide Derivatives: These derivatives are studied for their potential as therapeutic agents in various diseases.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the acetamido and tert-butyl groups enhances its stability and solubility, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

2-acetamido-N-tert-butyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H15N3O2S/c1-6(14)11-9-12-7(5-16-9)8(15)13-10(2,3)4/h5H,1-4H3,(H,13,15)(H,11,12,14)

InChI Key

MFFGANQIXGMIND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)NC(C)(C)C

Origin of Product

United States

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